3-Methyl-5-(trifluoromethyl)pyridine

Description

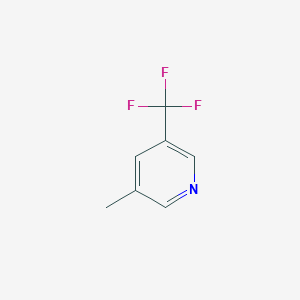

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBZMCXMVOZHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563694 | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-15-7 | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrofluorination of Trichloromethyl Precursors

A foundational approach involves the conversion of trichloromethylpyridine derivatives to trifluoromethyl analogs via hydrofluorination. As detailed in US4650875A , 2-chloro-5-(trichloromethyl)pyridine reacts with anhydrous hydrogen fluoride (HF) in the presence of FeCl₃ or FeF₃ catalysts under superatmospheric pressure (5–1,200 psig) and elevated temperatures (150–250°C). The reaction typically completes within 1–100 hours, yielding 2-chloro-5-(trifluoromethyl)pyridine with high efficiency. For example, using FeF₃ at 170–180°C and 15 psig, the reaction achieves completion in 25 hours.

This method’s scalability is hindered by HF’s corrosive nature, necessitating specialized equipment. However, the use of catalytic metal halides (1–10 mol%) enhances reaction rates and selectivity, minimizing side products like dechlorinated byproducts.

Nucleophilic Substitution and Cyanation Strategies

Cyanide Displacement of Chlorine

CN106349159A discloses a two-step process for synthesizing 3-chloro-2-cyano-5-trifluoromethylpyridine, which can serve as an intermediate for further functionalization. In step one, 3-chloro-2-R-5-trifluoromethylpyridine reacts with activators like 4-dimethylaminopyridine (DMAP) in acetone under reflux (4–6 hours), forming an organic salt. Subsequent treatment with cyanide in a biphasic solvent system (e.g., dichloromethane/water) at 0–80°C introduces the cyano group.

Key Parameters:

-

Solvent Selection : Low-toxicity solvents (e.g., dichloromethane) replace hazardous nitriles, aligning with green chemistry principles.

-

Yield Optimization : Controlling pH during workup (pH 2–4) minimizes hydrolysis of the cyano group, achieving >80% purity after distillation.

Palladium-Catalyzed Cross-Coupling for Methyl Group Introduction

Suzuki-Miyaura Coupling

The introduction of methyl groups at the 3-position is achieved via palladium-catalyzed cross-coupling. As demonstrated in C5QO00069F1 , 2-bromo-3-(trifluoromethyl)pyridine reacts with methylboronic acid using Pd(OAc)₂ (0.5 mol%) and K₃PO₄ in ethylene glycol at 80°C. This method affords 3-methyl-5-(trifluoromethyl)pyridine in 65–75% yield after purification.

Advantages:

-

Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., CF₃), enabling modular synthesis.

-

Scalability : Ethylene glycol’s high boiling point facilitates large-scale reactions without solvent degradation.

Multi-Step Synthesis via Malonic Ester Intermediates

Ring Construction Using Diethyl Malonate

CN109232399B outlines a four-step route starting with diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine. Sodium hydride-mediated alkylation forms a malonate intermediate, which undergoes nitro reduction, cyclization, and bromination to yield 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. Final debromination via hydrogenolysis produces the target compound with a total yield of 31.1%.

Challenges:

-

Step Complexity : Multiple purification steps (extraction, chromatography) increase production costs.

-

Intermediate Stability : Nitro groups require careful handling to avoid unintended reductions.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .

Scientific Research Applications

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)pyridine has diverse applications across multiple domains:

Chemistry

- Building Block for Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Coordination Chemistry: Acts as a ligand in coordination complexes, enhancing the stability and reactivity of metal centers .

Biology

- Biological Activity Studies: Research indicates potential antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents .

- Mechanism of Action: The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets .

Medicine

- Pharmaceutical Precursor: Used in the synthesis of drugs with improved metabolic stability due to the trifluoromethyl moiety. Notable examples include antiviral agents like tipranavir, which targets HIV protease .

- Clinical Trials: Several derivatives are currently undergoing clinical trials for their potential use as antivirals and anticancer agents .

Industry

- Agrochemical Development: Integral in formulating herbicides and insecticides, with derivatives like fluazinam demonstrating superior pest control properties compared to traditional chemicals .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Various pharmaceuticals |

| Biology | Antimicrobial and antiviral research | Tipranavir (HIV treatment) |

| Medicine | Drug precursor for metabolic stability | Fluazinam (fungicide) |

| Industry | Agrochemical formulations | Pyridalyl (insecticide) |

Case Study 1: Antiviral Development

A study highlighted the synthesis of this compound derivatives as potential antiviral agents. The compounds showed significant activity against various viruses, leading to further exploration in drug development pipelines .

Case Study 2: Agrochemical Applications

Research on the use of trifluoromethylpyridine derivatives in agrochemicals revealed that these compounds are effective against a range of pests while minimizing environmental impact. The development of fluazinam showcased how trifluoromethyl substitutions can enhance fungicidal efficacy compared to conventional compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethylpyridine Derivatives

Structural and Functional Group Variations

Substituent Effects

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7):

- Substituents: Cl at positions 2 and 3; CF₃ at position 4.

- Properties: Liquid (MP -2°C, BP 172°C). Higher reactivity due to electron-withdrawing Cl groups, enabling use in agrochemicals like chlorfluazuron and fluazuron .

- Comparison : The chloro groups increase electrophilicity compared to the methyl group in 3-Methyl-5-(trifluoromethyl)pyridine, making it more reactive in nucleophilic substitutions .

2,3-Dimethoxy-5-(trifluoromethyl)pyridine :

- Substituents: Methoxy (-OCH₃) at positions 2 and 3; CF₃ at position 5.

- Properties: Electron-donating methoxy groups alter electronic distribution, directing reactions to specific ring positions .

- Comparison : Methoxy groups enhance solubility in polar solvents, contrasting with the lipophilic methyl group in this compound .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7):

Hybrid Structures

- 3-Chloro-2-(3-Methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine (CAS 1150164-52-5): Combines pyridine and pyrazole rings. Applications: Used in insecticides due to dual heterocyclic pharmacophores .

Physical and Chemical Properties

Biological Activity

3-Methyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, improving their potency and selectivity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has demonstrated that trifluoromethylpyridine derivatives exhibit notable antimicrobial properties. A study synthesized various trifluoromethylpyridine amide derivatives, including this compound, and evaluated their antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. The results indicated that several derivatives showed significant inhibition rates, with some compounds achieving over 60% efficacy at concentrations as low as 50 mg/L .

Anticancer Activity

Trifluoromethyl-substituted compounds have been linked to enhanced anticancer activity. For instance, the presence of the trifluoromethyl group has been shown to increase binding affinity to target proteins involved in cancer pathways. In a study involving various urea derivatives containing trifluoromethyl groups, compounds demonstrated IC₅₀ values ranging from 12.4 to 52.1 μM against different cancer cell lines, indicating promising anticancer potential . Specifically, the incorporation of the trifluoromethyl group was noted to facilitate multipolar interactions with carbonyl groups in proteins, enhancing their inhibitory effects on cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The trifluoromethyl group enhances the compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins.

- Gene Regulation : Compounds containing this moiety have been reported to down-regulate key genes involved in tumor progression, such as TP53, BRCA1, and EGFR in treated cancer cells .

- Enzyme Inhibition : Trifluoromethylpyridines may act as inhibitors of specific enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the effectiveness of various trifluoromethylpyridine derivatives against Xoo and R. solanacearum. Among them, compound E6 (2,3-dichlorobenzyl) exhibited the highest activity at 67% inhibition against R. solanacearum at a concentration of 100 mg/L . This study highlights the potential for developing new antimicrobial agents based on the trifluoromethylpyridine scaffold.

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, several trifluoromethyl-substituted urea derivatives were synthesized and tested against human cancer cell lines. Compound 9 showed IC₅₀ values of 17.8 μM against HCT116 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC₅₀ = 52.1 μM) . This indicates that modifications on the pyridine ring can lead to improved therapeutic agents.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹⁹F NMR identifies CF₃ group shifts (δ ≈ -60 to -65 ppm). ¹H/¹³C NMR resolves methyl (δ 2.3–2.5 ppm) and pyridine ring protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 176.05).

- X-ray Crystallography : Resolves regiochemistry and bond angles, critical for verifying substituent positions .

How can regioselectivity challenges during functionalization of this compound be addressed?

Advanced Reactivity Analysis

The CF₃ group is strongly electron-withdrawing, directing electrophiles to the 4-position. To functionalize other positions:

- Directed Metalation : Use LDA or LiTMP at -78°C to deprotonate the 2- or 6-position, followed by quenching with electrophiles (e.g., I₂, B(OR)₃) .

- Protecting Groups : Temporarily block the 4-position with a trimethylsilyl group to enable substitution at the 2-position .

How should researchers resolve contradictory data on the reactivity of halogenated derivatives?

Q. Data Contradiction Strategies

- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways .

- Literature Cross-Validation : Compare results with precedents like Cottet and Schlosser’s regioexhaustive functionalization studies .

What methodologies are recommended for studying the biological activity of this compound derivatives?

Q. Biological Assay Design

- In Vitro Screening : Test against enzyme targets (e.g., kinases) using fluorescence-based assays.

- SAR Studies : Synthesize analogs with varied substituents (e.g., Cl, NH₂) and correlate structural changes with IC₅₀ values .

- ADME Profiling : Use Caco-2 cell models to assess permeability and microsomal stability .

How can this compound be applied in materials science?

Q. Advanced Material Applications

- Liquid Crystals : Incorporate into mesogens to study phase transitions (DSC/TGA) and dielectric properties .

- Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form frameworks; analyze via PXRD and BET surface area .

What computational tools predict the reactivity of this compound in novel reactions?

Q. Computational Guidance

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .

- Molecular Docking : Simulate binding interactions with biological targets (AutoDock Vina) to prioritize synthetic targets .

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.